molecular formula C11H8BrN B1282784 4-Bromo-2-phenylpyridine CAS No. 98420-98-5

4-Bromo-2-phenylpyridine

Cat. No. B1282784
CAS RN: 98420-98-5
M. Wt: 234.09 g/mol
InChI Key: HCQHVQSQHXZRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-phenylpyridine is a compound that is part of a broader class of bromopyridines, which are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various complex molecules. These compounds are characterized by the presence of a bromine atom and a phenyl group attached to a pyridine ring, a structure that is often leveraged in cross-coupling reactions and the construction of more elaborate chemical architectures.

Synthesis Analysis

The synthesis of bromopyridine derivatives, including 4-bromo-2-phenylpyridine, can be achieved through various methods. One approach involves the self-condensation of 4-bromopyridine, which can result in a conjugated polymer that includes 4-bromo-2-phenylpyridine units within its structure . Another method includes the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine, which can yield 4-bromo-2-carbon substituted pyridines under palladium catalysis . Additionally, the Kröhnke synthesis has been used to functionalize 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, which are closely related to the target compound .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, which shares some structural features with 4-bromo-2-phenylpyridine, has been characterized by X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . Density functional theory (DFT) methods have also been employed to study the molecular structure and vibrational spectra of related compounds, such as 3-and 4-amino-2-bromopyridine, providing insights into the electronic properties and substituent effects on the pyridine ring .

Chemical Reactions Analysis

Bromopyridines are versatile intermediates in various chemical reactions. The presence of a bromine atom makes them suitable for nucleophilic substitution reactions, as demonstrated in the synthesis of pentasubstituted pyridines using halogen dance reactions . Furthermore, the halogen atom can act as a good leaving group in multicomponent chemistry, as shown by the use of 2-bromo-6-isocyanopyridine in the synthesis of complex molecules like opioids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-phenylpyridine are influenced by the bromine and phenyl substituents on the pyridine ring. These substituents can affect the compound's melting point, solubility, and reactivity. For example, the introduction of a bromine atom can enhance the electrophilic character of the pyridine ring, as observed in the regioselectivity of Suzuki cross-coupling reactions . The electronic effects of the substituents also play a role in the photophysical properties of the compound, which can be explored through the synthesis of low-molecular-weight model compounds for conjugated polymers .

Scientific Research Applications

Insecticidal Activity

  • Application Summary: 2-Phenylpyridine derivatives, including 4-Bromo-2-phenylpyridine, have been synthesized and tested for insecticidal activity against pests such as Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus .
  • Methods of Application: The compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions were mild, and the product was easy to separate with a yield of about 85% .
  • Results: The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . Therefore, the 2-phenylpyridine moieties have the potential to lead to the discovery of novel and effective insecticides .

Drug Synthesis

  • Application Summary: 4-Bromo-2-phenylpyridine is used extensively in drug synthesis.
  • Methods of Application: The specific methods of application in drug synthesis are not provided in the source.
  • Results: The outcomes of the drug synthesis using 4-Bromo-2-phenylpyridine are not specified in the source.

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Application Summary: 4-Bromo-2-phenylpyridine is used in the synthesis of p38α mitogen activated protein kinase inhibitors .
  • Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the use of palladium as a catalyst .
  • Results: The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .

Synthesis of 2-Substituted Pyridines

  • Application Summary: 4-Bromo-2-phenylpyridine can be used in the synthesis of 2-substituted pyridines .
  • Methods of Application: The synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
  • Results: The method afforded 2-substituted pyridines in good yields .

Synthesis of Ocular Age Pigment A2-E

  • Application Summary: 2-Bromo-4-methylpyridine, a similar compound to 4-Bromo-2-phenylpyridine, is used in the total synthesis of ocular age pigment A2-E .
  • Methods of Application: The specific methods of application in the synthesis of ocular age pigment A2-E are not provided in the source .
  • Results: The outcomes of the synthesis using 2-Bromo-4-methylpyridine are not specified in the source .

Synthesis of 2-Substituted Pyridines

  • Application Summary: 4-Bromo-2-phenylpyridine can be used in the synthesis of 2-substituted pyridines .
  • Methods of Application: The synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .
  • Results: The method afforded 2-substituted pyridines in good yields .

Safety And Hazards

While specific safety and hazard information for 4-Bromo-2-phenylpyridine is not available in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-bromo-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHVQSQHXZRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542252
Record name 4-Bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenylpyridine

CAS RN

98420-98-5
Record name 4-Bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture was prepared of 2,4-dibromopyridine (10 g, 42.21 mmol), phenylboronic acid (5.1 g, 42.21 mmol), and potassium carbonate (11.7 g, 84.42 mmol) in 100 mL dimethoxyethane and 40 mL of water. Nitrogen was bubbled directly into the mixture for 30 minutes. Next, tetrakis(triphenylphosphine)palladium(0) was added (244 mg, 2.11 mmol) and the mixture was heated to reflux under nitrogen overnight. The mixture was cooled and diluted with ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layers were washed with brine, dried over magnesium sulfate, filtered, and evaporated to a residue. The residue was purified by column chromatography eluting with 0, 2, and 5% ethyl acetate/hexanes. Obtained 4.28 g of a yellow liquid (43%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-phenylpyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-phenylpyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-phenylpyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-phenylpyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-phenylpyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-phenylpyridine

Citations

For This Compound
21
Citations
DL Comins, NB Mantlo - The Journal of Organic Chemistry, 1985 - ACS Publications
… 4-Bromo-2-phenylpyridine. To a slurry of 4-bromopyridine hydrochloride (590 mg, 3.03 … /hexane) gave 357 mg (50%) of 4-bromo-2-phenylpyridine as a clear oil: picrate mp 174.5-176 C; …
Number of citations: 45 pubs.acs.org
C Sicre, JL Alonso-Gómez, MM Cid - Tetrahedron, 2006 - Elsevier
… (1.8 mL, 0.80 mmol) in THF (1.5 mL), for 24 h at 25 C, afforded, after purification by flash chromatography (SiO 2 , 92:8 hexane/EtOAc), 33 mg (67%) of 4-bromo-2-phenylpyridine (4a) 9a …
Number of citations: 50 www.sciencedirect.com
JO Huh, S Park, I Choi, Y Do - Bulletin of the Korean Chemical …, 2012 - koasas.kaist.ac.kr
… 4-Hydroxyphenyl-2-phenylpyridine (hppy): The toluene solution of 4-bromo-2-phenylpyridine (2.14 g, 9.13 mmol), 2.0 M aqueous solution of Na2CO3 (9.13 mL), and 4…
Number of citations: 6 koasas.kaist.ac.kr
C Wolf, BT Ghebremariam - Synthesis, 2002 - thieme-connect.com
… To a solution of 4-bromo-2-phenylpyridine (5; 1.1 g, 4.7 mmol) in anhyd Et 2 O (12) was added BuLi (3.5 mL, 1.6 M in hexanes) at -78 C. The reaction mixture was stirred for 30 min and …
Number of citations: 14 www.thieme-connect.com
Q Zhou, B Zhang, L Su, T Jiang, R Chen, T Du, Y Ye… - Tetrahedron, 2013 - Elsevier
2,3- and 2,5-Dibromopyridines reacted with arylboronic acids, catalyzed by Pd(OAc) 2 /PPh 3 in the presence of K 2 CO 3 in CH 3 CN/MeOH (2:1) at 50 C for 24 h, to afford 2-…
Number of citations: 27 www.sciencedirect.com
C Sicre, AAC Braga, F Maseras, MM Cid - Tetrahedron, 2008 - Elsevier
… Thus, the reaction between 4-bromo-2-phenylpyridine (1a) and 100 mol % of Pd(PPh 3 ) 4 at 50 C in toluene afforded trans-[PdBr{C 5 H 3 N(2-C 6 H 5 )-C 4 }(PPh 3 ) 2 ] complex 4a in …
Number of citations: 89 www.sciencedirect.com
M Martínez‐Alonso, A Gandioso, C Thibaudeau… - …, 2023 - Wiley Online Library
… AgPF6 (290 mg, 1.15 mmol) was added and after 30 min stirring at rt, 4-bromo-2phenylpyridine (129 mg, 0.55 mmol) and NMe4OH (55 mg, 0.60 mmol). The mixture was refluxed …
C Hierlinger, DB Cordes, AMZ Slawin, A Colombo… - Dalton …, 2018 - pubs.rsc.org
… Likewise, the pro-ligand L1 [thin space (1/6-em)] 44 and the 4-bromo-2-phenylpyridine 45 precursor were synthesised according to published procedures. …
Number of citations: 21 pubs.rsc.org
J Ruiz, V Rodriguez, N Cutillas, A Espinosa… - Inorganic …, 2011 - ACS Publications
… As shown in Scheme 2, the use of the commercially available levonorgestrel (17α-ethynyl-19-nortestosterone) and 4-bromo-2-phenylpyridine as starting materials allowed us to prepare …
Number of citations: 79 pubs.acs.org
KM Clapham - 2008 - etheses.dur.ac.uk
New functionalized pyridazinylboronic acids/esters are reported. A comprehensive study of the reactivity of the CB bond in palladium-catalyzed cross-couplings with aryl/heteroaryl …
Number of citations: 6 etheses.dur.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.